[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate
Description
[2-(2,6,7-Trimethyl-1H-indol-3-yl)ethyl]amine dihydrate is a crystalline organic compound featuring an ethylamine side chain attached to a substituted indole core, with two water molecules of hydration. The indole moiety, a bicyclic aromatic heterocycle, is substituted with methyl groups at the 2-, 6-, and 7-positions, which influence electronic and steric properties. The dihydrate form suggests stabilization via hydrogen-bonding networks involving water molecules, a critical factor in its crystallinity and solubility .
Properties
IUPAC Name |
2-(2,6,7-trimethyl-1H-indol-3-yl)ethanamine;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2H2O/c1-8-4-5-12-11(6-7-14)10(3)15-13(12)9(8)2;;/h4-5,15H,6-7,14H2,1-3H3;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYXHQJAGITSHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=C(N2)C)CCN)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Introduction of Trimethyl Groups: The trimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Attachment of the Ethylamine Group: The ethylamine group can be attached via nucleophilic substitution reactions, where the indole derivative reacts with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Nitro, sulfo, or halo-substituted indole derivatives.
Scientific Research Applications
Overview
[2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate is a compound belonging to the indole family, known for its diverse applications in chemistry, biology, and medicine. This compound features a trimethyl-substituted indole ring linked to an ethylamine group, with two water molecules of crystallization. Its unique structure allows it to participate in various chemical reactions and biological processes.
Chemical Synthesis
The compound serves as a significant building block in organic synthesis. It is utilized in the production of complex organic molecules and pharmaceuticals. The versatility of its indole structure allows for various transformations, including:
- Oxidation: Leading to the formation of indole-3-carboxylic acids.
- Reduction: Resulting in reduced indole derivatives.
- Substitution Reactions: Such as nitro, sulfo, or halo-substituted indole derivatives.
Biological Activities
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown effectiveness against various microbial strains.
- Anticancer Activity: Investigations into its cytotoxic effects on cancer cells suggest promising therapeutic potential .
Pharmaceutical Development
The compound is being studied for its possible therapeutic applications in treating diseases such as:
- Neurodegenerative Disorders: Potentially beneficial due to its interaction with neurotransmitter systems.
- Inflammatory Diseases: Exhibits properties that may reduce inflammation and associated symptoms .
Industrial Applications
In addition to its research applications, the compound is also utilized in industrial processes:
- Dyes and Pigments Production: Its indole structure is valuable in synthesizing colorants used in textiles and other materials.
- Chemical Manufacturing: Employed in producing various industrial chemicals due to its reactivity and stability.
Case Studies
Several studies have documented the applications and effects of this compound:
Case Study 1: Anticancer Activity
A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways, showing promise for future cancer therapies.
Case Study 2: Antimicrobial Efficacy
Research highlighted the antimicrobial properties of this compound against pathogenic bacteria. The findings indicated that it disrupts bacterial cell membranes, leading to cell death. This property suggests potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Ethylamine Hydrates
Key analogs include:
- [1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate (): Features a pyrazole ring instead of indole. Pyrazoles are less aromatic than indoles, leading to reduced π-π stacking interactions.
- [2-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate (): A benzothiophene derivative with a saturated cyclohexene ring. The sulfur atom in benzothiophene may enhance hydrophobicity, while the hydrochloride salt likely improves stability in acidic conditions compared to the dihydrate form of the target compound .
Table 1: Structural and Property Comparison
| Compound | Core Structure | Substituents | Hydration/Salt Form | Key Interactions |
|---|---|---|---|---|
| Target compound | Indole | 2,6,7-Trimethyl | Dihydrate | N–H⋯O (water), C–H⋯π |
| [1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate | Pyrazole | 3,5-Dimethyl | Oxalate dihydrate | N–H⋯O (oxalate), O–H⋯O (water) |
| [2-(4,5,6,7-Tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate | Benzothiophene | Cyclohexene-fused | Hydrochloride hydrate | N–H⋯Cl⁻, S⋯H–C (weak) |
Hydration Effects and Hydrogen Bonding
The dihydrate form of the target compound likely forms a solvated tetrameric structure (as observed in KUQTAS, a p-phenylenediamine dihydrate), where water bridges amine groups via O–H⋯N hydrogen bonds . This contrasts with anhydrous analogs (e.g., unsolvated indole derivatives), which rely on weaker C–H⋯π or van der Waals interactions, resulting in lower melting points and reduced thermal stability. For example, unsolvated amine–amine dimers occur in only 2% of structures, whereas hydrated tetramers are more common (8%) in aniline derivatives .
Solubility and Stability
Dihydrates generally exhibit higher aqueous solubility than anhydrous forms due to water-mediated polarity. However, the indole core’s hydrophobicity may limit solubility compared to pyrazole or morpholine derivatives (e.g., 4-(2-aminoethyl)morpholine in ). The hydrochloride salt in analogs like [2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]amine hydrochloride hydrate () enhances ionic character, improving crystallinity but reducing organic solvent compatibility .
Research Findings and Trends
Biological Activity
The compound [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, also known as 2-(2,5,7-trimethyl-1H-indol-3-yl)ethanamine, is a derivative of indole characterized by its unique trimethyl substitutions. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including neuroprotective effects, anticancer properties, and antimicrobial activities. This article reviews the biological activity of this compound based on diverse research findings.
- Chemical Formula : C13H18N2·2H2O
- Molecular Weight : 202.3 g/mol
- CAS Number : 299167-20-7
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The indole structure allows for interactions with neurotransmitter receptors (e.g., serotonin receptors), influencing mood and cognitive functions.
- Antioxidant Activity : The compound exhibits properties that may protect cells from oxidative stress by scavenging free radicals.
- Cell Cycle Regulation : Studies suggest that the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound:
- Cytotoxicity : The compound has shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). For instance, one study reported an IC50 value of 0.98 μg/mL against MRSA strains, indicating potential as an anticancer agent due to its selective toxicity towards rapidly dividing cells .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| A549 | 0.98 |
| HeLa | 0.746 |
| MDA-MB-231 | 0.121 |
Neuroprotective Effects
The compound's interaction with serotonin receptors suggests potential neuroprotective effects:
- Serotonin Receptor Modulation : By modulating serotonin levels, the compound may influence mood disorders and neurodegenerative conditions. Research indicates that it could enhance synaptic plasticity and reduce neuroinflammation .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent. Notably, it demonstrated a MIC of 3.90 μg/mL against standard strains of S. aureus .
Case Studies
- Study on Anticancer Properties : A study involving the treatment of A549 cells with this compound revealed a dose-dependent decrease in cell viability. Molecular docking studies indicated that the compound binds effectively to target proteins involved in cell proliferation .
- Neuroprotective Study : In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival rates .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing [2-(2,6,7-trimethyl-1H-indol-3-yl)ethyl]amine dihydrate, and how can reaction efficiency be optimized?
- Methodology : Multi-component reactions involving indole derivatives (e.g., 1H-indole-3-carbaldehyde or alkyl indoles) and amines under reflux conditions in polar solvents like ethanol or acetic acid are commonly employed. For example, refluxing with sodium acetate as a catalyst can enhance yield and purity .
- Optimization : Adjusting steric factors (e.g., substituent positions on the indole ring) and reaction time (3–5 hours) improves selectivity. Solvent choice (e.g., acetic acid for recrystallization) and temperature control (80–100°C) minimize byproducts .
Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?
- Techniques : Use and to confirm the indole backbone and amine group. For purity, perform HPLC or TLC with UV detection. Recrystallization in DMF/acetic acid mixtures enhances crystallinity .
- Key Data : NMR peaks for methyl groups (δ ~2.1–2.5 ppm) and ethylamine protons (δ ~3.0–3.5 ppm) are critical markers. Purity ≥98% (HPLC) is recommended for biological assays .
Q. What are the stability considerations and recommended storage conditions for this compound?
- Stability : Hydrated forms (dihydrate) may degrade under prolonged exposure to light or humidity. Thermogravimetric analysis (TGA) can assess dehydration thresholds.
- Storage : Store in airtight, light-resistant containers at 4°C. Avoid dust formation to prevent decomposition .
Advanced Research Questions
Q. How can molecular docking studies predict the bioactivity of this compound against microbial targets?
- Methodology : Use AutoDock Vina or similar software to dock the compound into active sites (e.g., androgen receptor or microbial enzymes). Focus on interactions with residues like LEU704 or GLY708 .
- Validation : Compare docking scores (e.g., −7.0 kcal/mol) with experimental MIC values (e.g., 12.5–50 µg/mL against S. aureus). Discrepancies may arise from solvation effects or protein flexibility .
Q. What experimental designs are effective for assessing antimicrobial activity while minimizing false positives?
- Protocol : Use agar dilution or microbroth dilution assays with standardized strains (e.g., E. coli ATCC 25922). Include positive controls (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v) .
- Data Interpretation : Calculate MIC/MBC ratios to distinguish bacteriostatic vs. bactericidal effects. Repeat assays in triplicate to address variability .
Q. How can researchers address contradictions between computational predictions and experimental bioactivity data?
- Troubleshooting : Re-evaluate docking parameters (e.g., protonation states, hydration layers). Use molecular dynamics simulations (50–100 ns) to assess binding stability .
- Experimental Adjustments : Modify substituents (e.g., methyl groups at C6/C7) to enhance steric complementarity with target sites .
Q. What are the implications of steric and electronic effects in optimizing synthetic pathways for indole-ethylamine derivatives?
- Steric Effects : Bulky substituents (e.g., 2,6,7-trimethyl groups) may hinder enamine intermediate formation, requiring longer reaction times or higher temperatures .
- Electronic Effects : Electron-donating methyl groups increase indole ring nucleophilicity, favoring electrophilic substitution at C3. Monitor via kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
